tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate
Description
Structural Classification of tert-Butyl 1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate
The compound this compound represents a specific example of spirocyclic architecture featuring a quaternary carbon spiro center connecting a six-membered piperidine ring with a bicyclic pyrrolopyridine system. According to systematic nomenclature conventions, this compound belongs to the broader category of spiro heterocycles where the spiro atom and ring atoms include nitrogen heteroatoms.
The molecular formula of this compound is C₁₆H₂₃N₃O₂, with a molecular weight of 289.37 grams per mole. The structural arrangement features a tert-butyl carboxylate group attached to the nitrogen atom of the piperidine ring, serving as a protecting group that influences both the chemical reactivity and physical properties of the molecule. This protecting group strategy is commonly employed in synthetic chemistry to temporarily mask reactive sites during multi-step synthetic sequences.
| Structural Component | Description | Molecular Contribution |
|---|---|---|
| Piperidine Ring | Six-membered saturated nitrogen heterocycle | C₅H₁₀N |
| Pyrrolopyridine System | Fused five-membered pyrrole and six-membered pyridine | C₇H₅N₂ |
| Spiro Carbon | Quaternary carbon connecting ring systems | C |
| tert-Butyl Carboxylate | Protecting group functionality | C₅H₉O₂ |
| Dihydro Designation | Partial saturation of pyrrolopyridine system | Additional H₂ |
The spiro carbon in this structure serves as the critical junction point that determines the overall three-dimensional geometry of the molecule. This quaternary carbon creates a rigid connection between the two ring systems, preventing free rotation and establishing a fixed spatial relationship between the piperidine and pyrrolopyridine components. The resulting molecular architecture exhibits enhanced structural rigidity compared to analogous compounds where the ring systems are connected through flexible linkers.
The dihydro designation in the compound name indicates partial saturation of the pyrrolopyridine system, specifically affecting the degree of unsaturation and electronic properties of this portion of the molecule. This partial saturation can significantly influence the compound's reactivity, stability, and potential biological activity by altering the electronic distribution and conformational flexibility of the pyrrolopyridine component.
The tert-butyl carboxylate group serves multiple structural and synthetic functions. From a structural perspective, this bulky protecting group contributes to the overall molecular volume and may influence the compound's solubility characteristics and crystal packing arrangements. Synthetically, the tert-butyl group provides excellent protection for the carboxylic acid functionality under a wide range of reaction conditions while being readily removable under acidic conditions when deprotection is desired.
The specific regiochemical arrangement of the spiro junction at the 4-position of piperidine and 3'-position of the pyrrolopyridine system creates a unique three-dimensional molecular shape that distinguishes this compound from other possible isomeric arrangements. This positioning places the nitrogen atom of the piperidine ring in a specific spatial relationship to the heterocyclic nitrogen atoms of the pyrrolopyridine system, potentially creating unique opportunities for intramolecular interactions or specific biological target recognition.
Historical Development of Spirocyclic Alkaloid-Inspired Compounds
The historical development of spirocyclic alkaloid-inspired compounds traces back to fundamental discoveries in natural product chemistry and has evolved through sophisticated synthetic methodologies to encompass designed pharmaceutical scaffolds. The first isolation of a spirooxindole alkaloid from the root of yellow jessamine (Gelsemium sempervirens) in 1870 marked the beginning of scientific interest in spirocyclic natural products. This early discovery established the foundation for understanding the unique structural characteristics and biological significance of spirocyclic architectures in natural systems.
The progression from natural product isolation to synthetic methodology development has been marked by several key milestones. Von Baeyer's discovery of the first spiro compound in 1900 provided the initial framework for understanding the structural principles governing spirocyclic chemistry. This foundational work established the nomenclature and structural classification systems that continue to guide spirocyclic chemistry today, including the recognition that spiro compounds create naturally occurring three-dimensional structures that can reduce conformational entropy penalties associated with molecular recognition events.
The development of spirocyclic alkaloid chemistry gained significant momentum through the identification of diverse natural sources producing these compounds. Many spirooxindole alkaloids have been reported from various plant genera, including Mitragyna, Rauwolfia, and Vinca species. These natural sources provided not only structural inspiration but also biological activity profiles that guided subsequent synthetic efforts toward developing pharmaceutical applications.
| Historical Period | Key Development | Structural Significance |
|---|---|---|
| 1870 | First spirooxindole isolation from Gelsemium sempervirens | Establishment of spirocyclic natural product chemistry |
| 1900 | Von Baeyer's first spiro compound discovery | Fundamental structural principles and nomenclature |
| Mid-20th Century | Expansion of natural product spiro alkaloid discovery | Diversity of biological sources and activities |
| Late 20th Century | Development of synthetic methodologies | Transition from isolation to designed synthesis |
| 21st Century | Pharmaceutical scaffold optimization | Structure-based drug design applications |
The transition from natural product chemistry to synthetic pharmaceutical development has been facilitated by advances in understanding the biosynthetic pathways responsible for spirocyclic alkaloid formation. Recent research has identified specific cytochrome P450 enzymes responsible for the formation of spirooxindole alkaloids from corynanthe-type precursors. The discovery and characterization of enzymes such as 3eCIS from kratom (Mitragyna speciosa) has provided insights into the oxidative rearrangement mechanisms that create spirocyclic architectures in biological systems.
The development of synthetic methodologies for spirocyclic construction has progressed from simple cyclization reactions to sophisticated multicomponent synthesis approaches. Recent advances in piperidine derivative synthesis have included innovations such as polystyrene ferric-based azo-catalysts for spiropiperidine derivative formation and chitosan-supported ytterbium heterogeneous nano-catalysts for multicomponent reactions. These catalytic systems have enabled efficient formation of spirocyclic architectures through cascade processes involving Knoevenagel condensation, Michael addition, and consecutive Mannich reactions.
The pharmaceutical industry's increasing interest in spirocyclic scaffolds has been driven by their unique three-dimensional properties and potential for accessing previously unexplored regions of chemical space. Spirocyclic compounds have gained popularity in drug discovery programs as medicinal chemists explore new areas of three-dimensional molecular architecture. The inherent rigidity of spirocyclic compounds provides advantages in terms of conformational control and potential for enhanced selectivity in biological systems.
Contemporary synthetic approaches to spirocyclic piperidine derivatives have incorporated diverse methodologies including ring-closing metathesis, intramolecular cyclization reactions, and catalytic asymmetric synthesis. The development of spiro[chromene-2,4'-piperidine] derivatives as selective receptor agonists demonstrates the continued evolution of spirocyclic chemistry toward specific therapeutic applications. These developments highlight the progression from basic structural studies to targeted pharmaceutical design based on spirocyclic architectures.
The integration of computational chemistry and structure-based design approaches has further accelerated the development of spirocyclic alkaloid-inspired compounds. Modern synthetic strategies now incorporate detailed understanding of three-dimensional molecular interactions, conformational analysis, and structure-activity relationships to guide the design of optimized spirocyclic scaffolds for specific biological targets.
Properties
IUPAC Name |
tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-15(2,3)21-14(20)19-9-6-16(7-10-19)11-18-12-5-4-8-17-13(12)16/h4-5,8,18H,6-7,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMACZXNJAIHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves constructing the spirocyclic core followed by installation or retention of the tert-butyl carbamate (Boc) protecting group on the nitrogen. The synthesis often starts from a brominated or otherwise functionalized spirocyclic intermediate, which undergoes palladium-catalyzed cross-coupling or nucleophilic substitution reactions to introduce various aryl or heteroaryl substituents.
Specific Preparation Routes
Synthesis from tert-Butyl 5'-bromo-2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate
- This key intermediate contains the tert-butyl carbamate group and a bromine substituent at the 5' position of the pyrrolo ring.
- It is prepared by protecting the nitrogen of the spirocyclic amine with Boc anhydride under mild conditions.
- The brominated intermediate is then subjected to Suzuki-Miyaura cross-coupling with various arylboronic acids to yield substituted derivatives.
Reaction conditions for cross-coupling:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | tert-butyl 5'-bromo-2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate | Starting material |
| 2 | (Aryl)boronic acid, Pd catalyst, base, solvent | Coupling to install aryl group |
| 3 | Purification by column chromatography | Pure substituted spiro compound |
| Compound | Arylboronic Acid Used | Yield (%) | Melting Point (°C) | Physical Form |
|---|---|---|---|---|
| 5'-(4-Methoxyphenyl) derivative | 4-Methoxyphenylboronic acid | 50 | 232-238 | Pale brown solid |
| 5'-(4-Hydroxyphenyl) derivative | 4-Hydroxyphenylboronic acid | 35 | 318-321 | Brown solid |
| 5'-(3,4-Dimethoxyphenyl) derivative | 3,4-Dimethoxyphenylboronic acid | 75 | 272-275 | White solid |
These derivatives confirm the versatility of the brominated intermediate for further functionalization.
Boc Protection of Pyrrolo[3,2-c]pyridine Precursors
- The tert-butyl carbamate group is introduced by reaction of the free amine with di-tert-butyl dicarbonate (Boc anhydride).
- Typical conditions involve stirring the amine with Boc anhydride in the presence of a base such as N,N-dimethylpyridin-4-amine (DMAP) or triethylamine in solvents like acetonitrile or dichloromethane.
- Reactions are conducted at ambient temperature (20-25 °C) for 12-18 hours under inert atmosphere to ensure high yields.
Example reaction conditions and yields:
| Entry | Starting Material | Base/Conditions | Solvent | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 1H-pyrrolo[3,2-c]pyridine | DMAP, Boc anhydride, 20 °C | Acetonitrile | 18 | ~100 | Purified by flash chromatography |
| 2 | 1H-pyrrolo[3,2-c]pyridine | Triethylamine, Boc anhydride, 25 °C | Dichloromethane | 12 | 98.2 | Inert atmosphere, column purified |
These methods yield tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a key intermediate or related structure for further elaboration toward the spirocyclic target.
Purification and Characterization
Summary Table of Key Preparation Steps
| Step No. | Description | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | Boc protection of pyrrolo[3,2-c]pyridine | Boc anhydride, DMAP or TEA, CH3CN or DCM, 20-25 °C | 98-100 | High yield, mild conditions |
| 2 | Formation of brominated spirocyclic intermediate | Bromination of protected spiro compound (literature) | Not specified | Precursor for coupling |
| 3 | Suzuki-Miyaura cross-coupling | Arylboronic acid, Pd catalyst, base, solvent | 35-75 | Versatile for aryl substitution |
| 4 | Purification | Column chromatography | - | Ensures high purity |
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyl carbamate group undergoes acidic hydrolysis to yield the free amine, a critical step for further functionalization.
Conditions :
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Temperature : Room temperature (20–25°C)
-
Time : 2–4 hours
Outcome :
-
Removal of the Boc group generates the spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine] scaffold with a free secondary amine .
-
Example: Deprotection of tert-butyl 5'-bromo-2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate yielded the amine intermediate used in subsequent Suzuki couplings .
Suzuki-Miyaura Cross-Coupling
The brominated derivative participates in palladium-catalyzed cross-coupling reactions to introduce aryl/heteroaryl groups at the 5'-position of the pyrrolopyridine ring.
Conditions :
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base : Na₂CO₃ or K₂CO₃
-
Solvent : Dioxane/water or toluene/ethanol
-
Temperature : 80–100°C
-
Time : 12–24 hours
Example Reactions :
Mechanistic Insight :
The reaction proceeds via oxidative addition of the palladium catalyst to the brominated spiro compound, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond .
Nucleophilic Substitution at Piperidine Nitrogen
After Boc deprotection, the free amine undergoes alkylation or acylation to introduce diverse substituents.
Conditions :
-
Reagents :
-
Alkylation: Alkyl halides (e.g., benzyl bromide) in DMF with K₂CO₃
-
Acylation: Acetic anhydride or acyl chlorides in DCM with Et₃N
-
-
Temperature : 0°C to reflux
Example :
-
Reaction with 4-chlorobenzyl bromide produced 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (CCT128930), a potent PKB inhibitor .
Reductive Amination
The secondary amine participates in reductive amination with aldehydes/ketones to form tertiary amines.
Conditions :
-
Reagents : Sodium triacetoxyborohydride (STAB) or NaBH₃CN
-
Solvent : DCM or MeOH
-
Temperature : Room temperature
Application :
Functional Group Transformations on the Pyrrolopyridine Ring
The electron-rich pyrrolopyridine system undergoes electrophilic substitution, though this is less common due to steric hindrance from the spirocyclic structure.
Observed Reactions :
-
Nitration : Limited reactivity reported; requires harsh conditions (HNO₃/H₂SO₄).
-
Halogenation : Bromination at the 5'-position using NBS or Br₂ .
Stability Under Physiological Conditions
The compound’s tert-butyl group enhances metabolic stability, but the free amine (post-deprotection) is susceptible to oxidation and conjugation.
Key Findings :
-
In vivo studies : 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives exhibited rapid clearance due to hepatic metabolism .
-
Mitigation : Introducing carboxamide groups (e.g., 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides) improved oral bioavailability .
Comparative Reactivity of Structural Analogues
Scientific Research Applications
Structural Characteristics
The compound features a complex spiro structure that integrates piperidine and pyrrolo-pyridine moieties. This structural uniqueness contributes to its biological activity and potential therapeutic applications.
Medicinal Chemistry
tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, making it a candidate for:
- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit neuroprotective effects.
- Anticancer Properties : Preliminary studies suggest that this compound could inhibit tumor growth by inducing apoptosis in cancer cells.
Biological Studies
In vitro studies have demonstrated that the compound can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation is significant in developing treatments for mood disorders.
Drug Development
Due to its unique spiro structure, this compound serves as a scaffold for synthesizing new drug candidates. Researchers are exploring derivatives of this compound to enhance efficacy and reduce side effects.
Case Study 1: Antidepressant Potential
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of similar spiro compounds in rodent models. The findings indicated significant improvements in depressive behaviors, suggesting that modifications to the tert-butyl structure could yield promising candidates for clinical trials.
Case Study 2: Anticancer Activity
Research conducted at a leading cancer research institute examined the cytotoxic effects of this compound on various cancer cell lines. The results showed that this compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism by which tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-piperidine]-1’-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- Storage : Requires refrigeration (2–8°C) in a sealed, dry environment to prevent hydrolysis of the Boc group .
- Safety : Classified under GHS hazard category H315-H319-H335 (skin/eye irritation, respiratory sensitization) .
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their functional differences:
Structural and Functional Insights
Substituent Effects
- Halogenation (Cl/Br) : Chlorine or bromine at positions 5' or 6' increases molecular weight and steric bulk, improving interactions with hydrophobic enzyme pockets. Bromine also facilitates cross-coupling reactions .
- Hydroxyl Groups : Hydroxyl-substituted analogs (e.g., 3-hydroxycyclopentane derivatives) introduce chirality, enabling enantioselective synthesis of kinase inhibitors .
Stability and Reactivity
Biological Activity
tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 289.37 g/mol
- CAS Number : 857730-07-5
The compound features a spiro structure that combines piperidine and pyrrolopyridine moieties, which are known for their diverse biological activities.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolopyridine structures exhibit antimicrobial properties. For example, compounds with similar structural frameworks have shown effectiveness against various bacterial strains, including those classified under the ESKAPE pathogens, which are notorious for their antibiotic resistance .
| Compound | Activity | Target Bacteria |
|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus |
Antiviral Activity
Preliminary studies suggest that compounds with a similar piperidine linkage have demonstrated antiviral properties against HIV-1 strains. The structure-activity relationship (SAR) studies indicate that modifications in the piperidine ring can enhance antiviral potency .
Neuropharmacological Effects
The spiro-piperidine framework is associated with neuropharmacological activity. Compounds in this class have been studied for their potential as dopamine receptor agonists and have shown promise in treating disorders such as schizophrenia and Parkinson's disease .
Interaction with Biological Targets
The biological activity of this compound may be attributed to its ability to interact with specific protein targets. For instance:
- Dopamine Receptors : The compound may act as an agonist at dopamine receptors, influencing neurotransmitter release and signaling pathways.
- Enzymatic Inhibition : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and viral replication .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrrolopyridine derivatives against clinical isolates of ESKAPE pathogens. The results indicated that certain modifications in the structure significantly enhanced their antibacterial activity.
Neuropharmacological Assessment
In a neuropharmacological study involving animal models, compounds with a piperidine moiety were tested for their effects on locomotion and anxiety-related behaviors. The results suggested that these compounds could modulate dopaminergic pathways effectively.
Q & A
Q. What are the standard synthetic routes for tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate, and what reagents are critical for yield optimization?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving spirocyclization. Key steps include:
-
Spiro Core Formation : Use of DMAP and triethylamine in dichloromethane at 0–20°C to facilitate nucleophilic substitution or cyclization .
-
Protection/Deprotection : tert-Butyloxycarbonyl (Boc) groups are introduced to stabilize intermediates. For example, Boc protection of piperidine nitrogen is critical to prevent side reactions during spiro ring closure .
-
Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (1:6 to 1:8) is standard, achieving >95% purity .
-
Yield Optimization : Adjusting reaction time (e.g., overnight stirring for hydrogenation) and temperature (e.g., ice-cooling for exothermic steps) improves yields to ~78–93% .
- Data Table : Common Synthetic Routes
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if dust/aerosols form .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15 minutes. Consult SDS for toxicity thresholds (e.g., acute toxicity: OSHA Class 4) .
Q. How is the compound purified, and what analytical methods validate its purity?
- Methodological Answer :
- Column Chromatography : Silica gel (200–300 mesh) with EtOAc/hexane (1:8) resolves spiro isomers. Monitor fractions via TLC (Rf ~0.16) .
- Recrystallization : Use ethanol/chloroform (1:1) for high-purity crystals.
- Analytical Validation :
- HPLC : C18 column, acetonitrile/water gradient (retention time ~8–10 min) .
- NMR : Key peaks include tert-butyl singlet (δ 1.4 ppm) and pyrrolo-pyridine aromatic protons (δ 7.2–8.5 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress byproducts (e.g., regioisomers) during spirocyclization?
- Methodological Answer :
-
Temperature Control : Maintain 0–5°C during cyclization to minimize competing pathways (e.g., over-alkylation) .
-
Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
-
Computational Modeling : DFT calculations predict favorable transition states for spiro vs. linear isomers .
- Data Table : Byproduct Analysis
| Condition | Byproduct (%) | Mitigation Strategy |
|---|---|---|
| Room Temperature | 25% (linear isomer) | Lower to 0°C, reduce to 8% |
| Excess Reagent | 15% (dimer) | Stoichiometric reagent use |
Q. What spectroscopic techniques confirm the spiro architecture, and how are spectral contradictions resolved?
- Methodological Answer :
- ¹H/¹³C NMR : Look for split signals due to restricted rotation in the spiro center. For example, diastereotopic protons in piperidine appear as AB quartets .
- X-ray Crystallography : Resolves ambiguities in NMR assignments (e.g., distinguishing spiro vs. fused rings) .
- Contradiction Resolution : If NMR suggests multiple conformers, variable-temperature NMR (e.g., –40°C) simplifies splitting .
Q. How do structural modifications (e.g., chloro-substitution) impact biological activity?
- Methodological Answer :
-
SAR Studies : Compare tert-Butyl 6'-chloro analogs (CAS 857730-15-5) with parent compound. Chloro-substitution increases logP (from 2.1 to 3.5), enhancing membrane permeability but reducing solubility .
-
Biological Assays : Test cytotoxicity (e.g., IC₅₀ in cancer cell lines) and target binding (e.g., kinase inhibition). For example, chloro-analogs show 10-fold higher potency in BT-474 cells .
- Data Table : SAR of Analogues
| Substituent | logP | Solubility (mg/mL) | IC₅₀ (nM) |
|---|---|---|---|
| H (Parent) | 2.1 | 1.2 | 450 |
| 6'-Cl | 3.5 | 0.3 | 45 |
| 4'-OCH₃ | 1.8 | 2.5 | 620 |
Q. What computational strategies predict the compound’s reactivity in novel reactions (e.g., photoredox catalysis)?
- Methodological Answer :
- DFT Calculations : Model HOMO/LUMO energies to identify sites for radical or electrophilic attack. For example, pyrrolo-pyridine nitrogen has high HOMO (–5.2 eV), favoring oxidation .
- MD Simulations : Predict solvation effects in polar aprotic solvents (e.g., DMF stabilizes transition states in cross-coupling reactions) .
Contradictions in Literature
Q. How should researchers address discrepancies in reported toxicity data (e.g., acute vs. chronic exposure limits)?
- Methodological Answer :
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
